molecular formula C11H7Cl2NO4 B3389600 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid CAS No. 932894-91-2

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B3389600
CAS No.: 932894-91-2
M. Wt: 288.08 g/mol
InChI Key: DLQMVHXGHAIKJB-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid, often referred to by its ISO common name 2,4-D, is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .


Synthesis Analysis

The preparation of 2,4-D was reported by R. Pokorny in 1941, from 2,4-dichlorophenol and chloroacetic acid . A series of new compounds incorporating 2,4-dichlorophenoxy nucleus have been synthesized .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenoxyacetic acid was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .


Chemical Reactions Analysis

Advanced oxidation processes (AOPs) have been used to degrade 2,4-D . The degradation of 2,4-D is highly efficient in ozonation .


Physical and Chemical Properties Analysis

2,4-D is a white to yellow powder with a melting point of 140.5 °C and a boiling point of 160 °C . It is moderately soluble in unbuffered water .

Safety and Hazards

2,4-D has been associated with various health effects such as acute toxicity, cancer risk, and environmental behavior . A safety data sheet for 2,4-Dichlorophenoxyacetic acid is available for further details .

Future Directions

New uses for 2,4-D, sometimes enabled by biotechnology, continue to be developed . The remediation processes carried out by microorganisms are advantageous to avoid the pollution of the environment as well as to safeguard the population health .

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO4/c12-6-1-2-10(8(13)3-6)17-5-7-4-9(11(15)16)14-18-7/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQMVHXGHAIKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 3
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 5
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

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